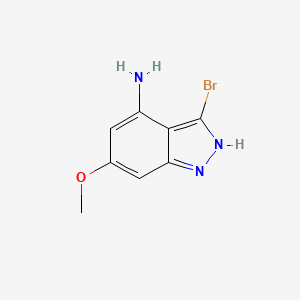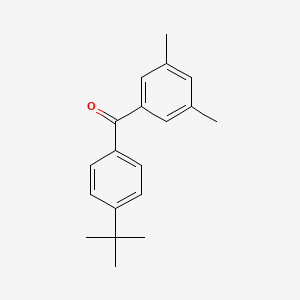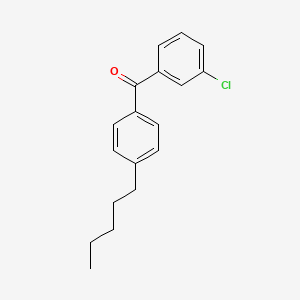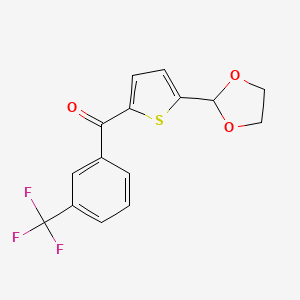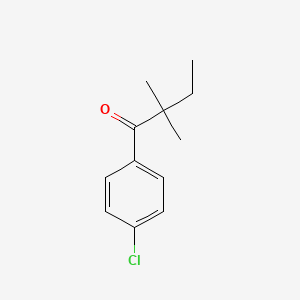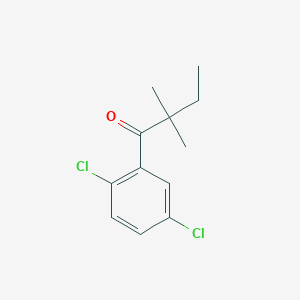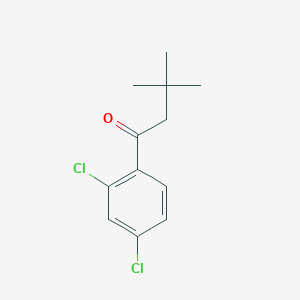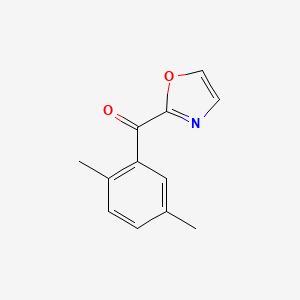
(2,5-Dimethylphenyl)(oxazol-2-yl)methanon
Übersicht
Beschreibung
“(2,5-Dimethylphenyl)(oxazol-2-yl)methanone” is a chemical compound with the CAS number 898784-46-8 . It has a molecular formula of C12H11NO2 .
Molecular Structure Analysis
The molecular structure of “(2,5-Dimethylphenyl)(oxazol-2-yl)methanone” consists of a five-membered oxazole ring attached to a phenyl ring with two methyl groups . The oxazole ring contains one oxygen atom and one nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “(2,5-Dimethylphenyl)(oxazol-2-yl)methanone” are not fully detailed in the retrieved data. It has a molecular weight of 201.22 .Wirkmechanismus
The exact mechanism of action of (2,5-Dimethylphenyl)(oxazol-2-yl)methanone is not fully understood. However, studies have shown that it may act by inhibiting certain enzymes or receptors in the body. For example, (2,5-Dimethylphenyl)(oxazol-2-yl)methanone has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which may improve cognitive function.
Biochemical and Physiological Effects:
(2,5-Dimethylphenyl)(oxazol-2-yl)methanone has been shown to have a range of biochemical and physiological effects. In addition to its inhibition of acetylcholinesterase, (2,5-Dimethylphenyl)(oxazol-2-yl)methanone has been shown to inhibit the growth of cancer cells and fungi. It has also been shown to have antibacterial activity against certain strains of bacteria. (2,5-Dimethylphenyl)(oxazol-2-yl)methanone has been shown to have antioxidant properties, which may help to protect against oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2,5-Dimethylphenyl)(oxazol-2-yl)methanone in lab experiments is its diverse range of biological activities. This makes it a useful compound for investigating a variety of different biological processes. However, one limitation of using (2,5-Dimethylphenyl)(oxazol-2-yl)methanone is its relatively complex synthesis method. This may make it difficult to obtain in large quantities for use in experiments.
Zukünftige Richtungen
There are several potential future directions for research on (2,5-Dimethylphenyl)(oxazol-2-yl)methanone. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to investigate the mechanism of action of (2,5-Dimethylphenyl)(oxazol-2-yl)methanone and its effects on cognitive function. Another area of interest is the development of (2,5-Dimethylphenyl)(oxazol-2-yl)methanone derivatives with improved biological activity. Finally, (2,5-Dimethylphenyl)(oxazol-2-yl)methanone may also have potential applications in the development of new antibiotics or antifungal agents.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Oxazolderivate, einschließlich “(2,5-Dimethylphenyl)(oxazol-2-yl)methanon”, wurden als antibakteriell wirksam befunden . Sie können gegen verschiedene Bakterienstämme wirksam sein und sind somit potenzielle Kandidaten für die Entwicklung neuer antimikrobieller Medikamente.
Antitumoraktivität
Oxazolderivate wurden auch als antitumoral wirksam befunden . Sie können das Wachstum von Krebszellen hemmen und sind somit potenzielle Kandidaten für die Entwicklung neuer Antitumormedikamente.
Antituberkulose-Aktivität
Oxazolderivate wurden als antituberkulos wirksam befunden . Sie können das Wachstum von Mycobacterium tuberculosis, dem Bakterium, das Tuberkulose verursacht, hemmen.
Entzündungshemmende Aktivität
Oxazolderivate wurden als entzündungshemmend wirksam befunden . Sie können Entzündungen reduzieren und sind somit potenzielle Kandidaten für die Entwicklung neuer entzündungshemmender Medikamente.
Antidiabetische Aktivität
Oxazolderivate wurden als antidiabetisch wirksam befunden . Sie können helfen, den Blutzuckerspiegel zu regulieren und sind somit potenzielle Kandidaten für die Entwicklung neuer Antidiabetika.
Antiobesity Aktivität
Oxazolderivate wurden als antiobesity wirksam befunden . Sie können helfen, das Körpergewicht zu regulieren und sind somit potenzielle Kandidaten für die Entwicklung neuer Antiobesity-Medikamente.
Antioxidative Aktivität
Oxazolderivate wurden als antioxidativ wirksam befunden . Sie können helfen, den Körper vor Schäden durch schädliche Moleküle, sogenannte freie Radikale, zu schützen und sind somit potenzielle Kandidaten für die Entwicklung neuer Antioxidantien.
Synthese neuer chemischer Einheiten
Oxazolderivate, einschließlich “this compound”, können als Zwischenprodukte für die Synthese neuer chemischer Einheiten in der medizinischen Chemie verwendet werden . Dies macht sie zu wertvollen Werkzeugen in der Medikamentenforschung und -entwicklung.
Eigenschaften
IUPAC Name |
(2,5-dimethylphenyl)-(1,3-oxazol-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-8-3-4-9(2)10(7-8)11(14)12-13-5-6-15-12/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LANUBGUZUMVPSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C2=NC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642123 | |
| Record name | (2,5-Dimethylphenyl)(1,3-oxazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898784-46-8 | |
| Record name | (2,5-Dimethylphenyl)-2-oxazolylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898784-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,5-Dimethylphenyl)(1,3-oxazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


